N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide
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Overview
Description
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide is a complex organic compound that features a tetrahydrofuran ring, a pyrazole ring, and a cyclopentanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-diols using cerium ammonium nitrate as a catalyst.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones under acidic conditions.
Coupling of the Rings: The tetrahydrofuran and pyrazole rings are then coupled using a suitable linker, such as a halogenated cyclopentane derivative, under basic conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Reduction: The pyrazole ring can be reduced to form pyrazolines using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Lactones.
Reduction: Pyrazolines.
Substitution: Substituted amides.
Scientific Research Applications
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and mechanical properties.
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-yl)methanamine: An intermediate in the synthesis of various organic compounds.
Tetrahydrofuran cyclic urea derivatives: Used as androgen receptor antagonists in medicinal chemistry.
Uniqueness
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide is unique due to its combination of a tetrahydrofuran ring, a pyrazole ring, and a cyclopentanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-13(10-3-1-2-4-10)15-11-7-14-16(8-11)12-5-6-18-9-12/h7-8,10,12H,1-6,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWQEMWTYMCWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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